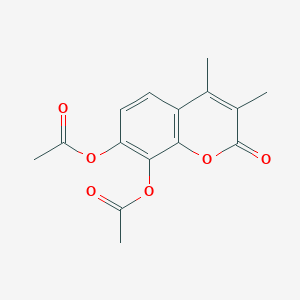![molecular formula C16H17N3O3 B5822143 N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5822143.png)
N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as PHBPA-PC or Compound 13.
作用机制
The mechanism of action of N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide is not fully understood. However, studies have suggested that this compound inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival. Inhibition of PARP activity leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound inhibits cell proliferation, induces cell cycle arrest, and induces apoptosis in cancer cells. Additionally, N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide has been shown to inhibit angiogenesis, which is the process of forming new blood vessels. This suggests that this compound may have potential applications in the treatment of cancer and other diseases that involve abnormal angiogenesis.
实验室实验的优点和局限性
One of the major advantages of using N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide in lab experiments is its potential applications in cancer research. This compound exhibits anti-proliferative activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of this compound for use in experiments.
未来方向
There are several future directions for research involving N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide. One direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action could lead to the development of more effective cancer therapies. Another direction is to investigate the potential applications of this compound in other fields, such as cardiovascular disease and neurological disorders. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound to determine its suitability for use in humans.
合成方法
The synthesis of N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide involves the reaction between 2-phenoxybutyric acid and 3-aminopyridine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide as a white solid.
科学研究应用
N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide has potential applications in various fields of scientific research. One of the major applications of this compound is in cancer research. Studies have shown that N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide exhibits anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
属性
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-14(21-13-8-4-3-5-9-13)16(20)22-19-15(17)12-7-6-10-18-11-12/h3-11,14H,2H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDYPTDWNSDRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)ON=C(C1=CN=CC=C1)N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O/N=C(/C1=CN=CC=C1)\N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5822087.png)
![4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5822089.png)


![4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}-2-methoxyphenyl acetate](/img/structure/B5822111.png)
![3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5822118.png)

![5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B5822134.png)

![4-chloro-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5822140.png)

![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822151.png)